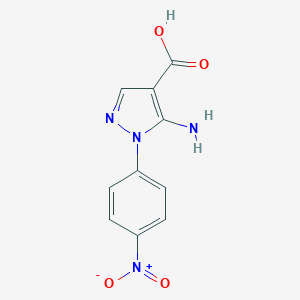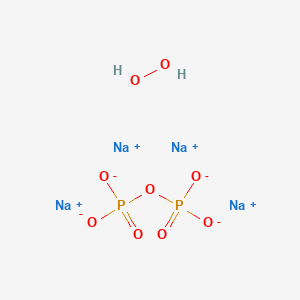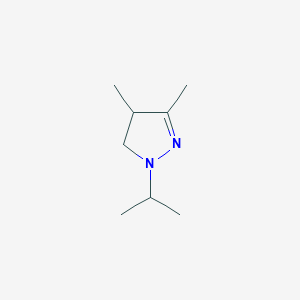
2-Pyrazoline, 1-isopropyl-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities are mediated through the inhibition of cyclooxygenase (COX) enzymes. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Pyrazoline, 1-isopropyl-3,4-dimethyl- in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be easily stored. However, one of the limitations is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of 2-Pyrazoline, 1-isopropyl-3,4-dimethyl-. One direction is the investigation of its potential as a drug candidate for the treatment of cancer. Another direction is the exploration of its applications in material science, including the development of new sensors and catalysts. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Synthesis Methods
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- can be synthesized using various methods, including the reaction of 1,3-dimethyl-2-nitrobenzene with isopropyl hydrazine and subsequent reduction of the resulting 1-isopropyl-3,4-dimethyl-2-nitropyrazole with sodium borohydride. Another method involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with isopropyl hydrazine in the presence of a base such as sodium hydride.
Scientific Research Applications
2-Pyrazoline, 1-isopropyl-3,4-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antimicrobial activities. It has also been reported to have anticancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer.
properties
CAS RN |
17911-98-7 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4,5-dimethyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2/c1-6(2)10-5-7(3)8(4)9-10/h6-7H,5H2,1-4H3 |
InChI Key |
FLFFDGXRTTZWSA-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C1C)C(C)C |
Canonical SMILES |
CC1CN(N=C1C)C(C)C |
synonyms |
1-Isopropyl-3,4-dimethyl-2-pyrazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



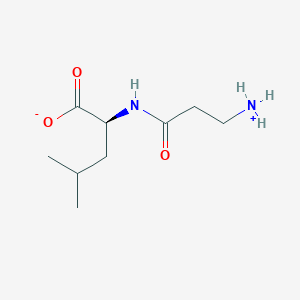
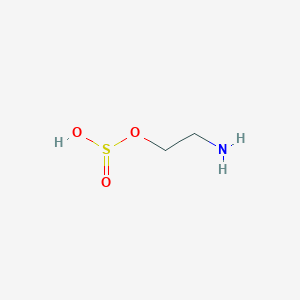
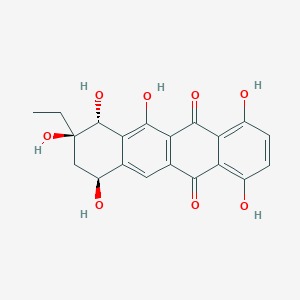

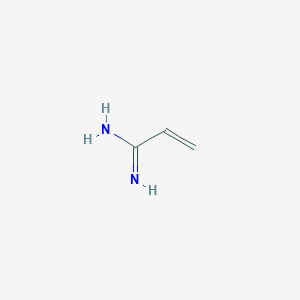
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)



